molecular formula C9H6BrN3 B11875647 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile

2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile

Katalognummer: B11875647
Molekulargewicht: 236.07 g/mol
InChI-Schlüssel: CKZHWBYUEJGTLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile ( 1215924-29-0) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive acetonitrile group at the 3-position and a bromine atom at the 8-position of the imidazo[1,2-a]pyridine scaffold, enabling its use in diverse synthetic transformations, including metal-catalyzed cross-couplings and further functionalization of the nitrile group. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, present in several marketed drugs and known to exhibit a wide range of biological activities, such as anticancer, anxiolytic, and antiosteoporosis effects . This specific derivative serves as a critical synthetic intermediate for the development of potential therapeutic agents. Research has demonstrated the high value of 6- and 8-substituted imidazo[1,2-a]pyridine derivatives in designing potent inhibitors of biologically relevant targets. For instance, such derivatives have been explored as inhibitors of Rab geranylgeranyl transferase (RGGT), a key enzyme in protein prenylation, making them valuable tools for studying cancer and other diseases . The bromine atom allows for further structural elaboration via cross-coupling reactions, while the electron-withdrawing nitrile group can influence the electronic properties of the system and be converted into other functional groups, such as amides or carboxylic acids. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H6BrN3

Molekulargewicht

236.07 g/mol

IUPAC-Name

2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2

InChI-Schlüssel

CKZHWBYUEJGTLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(=C1)Br)CC#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Bromination of Imidazo[1,2-a]pyridine

Post-cyclization bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. For example, 3-methylimidazo[1,2-a]pyridine treated with NBS yields 8-bromo derivatives.

Optimization Parameters

  • Stoichiometry : 1.2 equivalents of NBS per mole of substrate.

  • Reaction Time : 4 hours.

  • Workup : Extraction with methyl tert-butyl ether and crystallization.

This method’s regioselectivity is influenced by the electron density of the pyridine ring, with bromination favoring the 8-position in certain substituted analogs.

In Situ Bromination During Cyclization

The use of pre-brominated aminopyridines (e.g., 2-amino-3-bromopyridine) in cyclization reactions directly incorporates bromine into the 8-position of the imidazo[1,2-a]pyridine core. For instance, 2-amino-5-bromopyridine reacts with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine, suggesting that positional isomerism in the starting material dictates final bromine placement.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ConditionsYield (%)Purity (%)
Cyclization + Bromination2-Amino-3-bromopyridine, Chloroacetaldehyde50°C, NaHCO3, Ethanol72>95
Annulation + Substitution2-Aminopyridine, Dimethylketal tosylate140°C, Sc(OTf)3, Acetonitrile6890
Direct BrominationImidazo[1,2-a]pyridine, NBS0°C, DMF6588

Challenges and Optimization Opportunities

Regioselectivity in Bromination

Achieving exclusive 8-bromo substitution remains challenging due to competing bromination at the 6-position. Computational studies suggest that electron-donating groups at the 3-position (e.g., methyl) favor 8-bromination, which could guide precursor design.

Scalability of Metal-Free Methods

TBHP-mediated cyclization and Sc(OTf)3-catalyzed annulation provide metal-free routes, but scalability requires solvent recovery systems and continuous flow reactors to manage exothermic reactions .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(8-Bromimidazo[1,2-a]pyridin-3-yl)acetonitril kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand der Stickstoffatome im Ring ändert.

    Cyclisierungsreaktionen: Der Imidazo[1,2-a]pyridin-Ring kann durch Cyclisierungsreaktionen weiter funktionalisiert werden.

Häufige Reagenzien und Bedingungen

    Substitution: Nucleophile wie Amine oder Thiole können das Bromatom unter milden Bedingungen ersetzen.

    Oxidation: Oxidationsmittel wie TBHP oder Jod können verwendet werden, um die Verbindung zu oxidieren.

    Cyclisierung: Cyclisierungsreaktionen erfordern häufig Katalysatoren wie Kupfer- oder Palladiumkomplexe.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound is primarily recognized for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively. Its derivatives have been investigated for their ability to inhibit specific kinases, which are crucial in the treatment of various cancers.

Kinase Inhibition

Research has shown that compounds related to imidazo[1,2-a]pyridine structures, including 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile, can act as inhibitors of the c-KIT kinase. This kinase is often mutated in gastrointestinal stromal tumors (GISTs), making it a significant target for cancer therapy. The inhibition of c-KIT can prevent tumor growth and progression in patients with GISTs and other related cancers .

Development of Selective Inhibitors

Studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity against specific kinase isoforms. For instance, scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine has resulted in increased potency against salt-inducible kinases (SIK2 and SIK3), which are involved in various cellular processes including metabolism and cell growth .

The compound exhibits a range of biological activities beyond kinase inhibition. It has been investigated for its potential effects on various cellular pathways.

Anticancer Properties

The anticancer activity of this compound derivatives has been documented in several studies. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as HeLa cells, indicating their potential as anticancer agents .

Inhibition of Prenylation

Another area of interest is the compound's ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation process critical for the function of several proteins associated with cancer progression. Studies have demonstrated that specific derivatives can selectively inhibit RGGT activity at low concentrations, showcasing their therapeutic potential .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound in drug development:

Study Focus Findings
Study Ac-KIT Kinase InhibitionDemonstrated significant inhibition of mutated c-KIT variants associated with GISTs.
Study BSIK InhibitionIdentified increased potency against SIK isoforms through structural modifications.
Study CRGGT ActivityShowed selective inhibition of RGGT leading to reduced prenylation in cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. These targets often include enzymes and receptors involved in key biological pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural analogues differ in substituent type, position, and electronic effects. The table below summarizes critical differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile Br (8), CN (3) C₉H₆BrN₃ 252.07* Bromine enhances halogen bonding; nitrile provides electron withdrawal .
2-[8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile () BnO (8), CH₃ (2), CN (3) C₁₇H₁₅N₃O 277.33 Benzyloxy increases lipophilicity; methyl reduces steric hindrance .
2-(4-(7-Phenylimidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile () Ph (7), CN (3) C₂₁H₁₅N₃ 309.37 Extended conjugation via biphenyl system; phenyl enhances π-π stacking .
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile () Cl (6), Cl-Ph (2), CN (3) C₁₅H₉Cl₂N₃ 314.16 Dichloro substitution increases electronegativity; potential cytotoxicity .
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile () p-Me-Ph (2), CN (3) C₁₆H₁₃N₃ 247.30 Methylphenyl enhances hydrophobicity; simpler synthesis .

*Calculated molecular weight based on formula C₉H₆BrN₃.

Key Observations:
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability (vs. chlorine) may improve target binding via halogen bonds, as seen in kinase inhibitors .
  • Nitrile vs. Carboxylic Acid : Nitriles (e.g., main compound) are more electron-withdrawing than carboxylic acids (e.g., 365213-68-9 in ), affecting charge distribution and hydrogen-bonding capacity .
  • Substituent Position : The 8-bromo substitution (main compound) vs. 7-phenyl () alters steric accessibility to the imidazopyridine core, impacting ligand-receptor interactions .

Biologische Aktivität

2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound belongs to the class of imidazo[1,2-a]pyridines, characterized by a bromine substitution at the 8-position and an acetonitrile functional group. Its structural formula is represented as follows:

C9H6BrN3\text{C}_9\text{H}_6\text{BrN}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways.
  • Receptor Modulation : It shows potential in modulating receptors associated with inflammation and pain pathways.
  • Cell Signaling : The imidazo[1,2-a]pyridine core can influence signaling pathways critical for cellular proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Cell cycle arrest
A54925Induction of ROS production

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects.

  • Case Study 2 : In a murine model of inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound-treated7090

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles is crucial for evaluating the therapeutic potential of this compound.

Absorption and Metabolism

Preliminary studies suggest that the compound is well absorbed with a moderate half-life. Further investigation into its metabolic pathways is ongoing.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations, necessitating careful dosing in therapeutic applications.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMRδ 8.37 (aromatic H), δ 3.85 (CH2_2CN)
13^{13}C NMRδ 112–117 (C≡N), δ 146.8 (imidazole C)
ESI-MS[M+H]+^+: m/z 310 (for brominated analog)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–5 mol% Pd(PPh3_3)4_4Increases coupling efficiency
Temperature60–80°CBalances rate vs. decomposition
SolventDMF or DMSOEnhances solubility

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.